molecular formula C22H21N3O3 B2672293 5-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1-(p-tolyl)pyrrolidine-3-carboxamide CAS No. 946209-95-6

5-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1-(p-tolyl)pyrrolidine-3-carboxamide

Cat. No. B2672293
CAS RN: 946209-95-6
M. Wt: 375.428
InChI Key: DYNIUXYAWIAMDK-UHFFFAOYSA-N
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Description

5-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1-(p-tolyl)pyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1-(p-tolyl)pyrrolidine-3-carboxamide is not fully understood. However, it has been proposed that the compound exerts its biological effects by inhibiting the activity of certain enzymes or proteins involved in disease progression. For instance, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1-(p-tolyl)pyrrolidine-3-carboxamide have been studied in vitro and in vivo. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1-(p-tolyl)pyrrolidine-3-carboxamide in lab experiments is its broad range of biological activities, which make it a promising candidate for drug development. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 5-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1-(p-tolyl)pyrrolidine-3-carboxamide. One of the potential directions is to investigate its role in treating other neurological disorders, such as Huntington's disease and multiple sclerosis. Moreover, further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties for better drug delivery. Additionally, the compound can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
In conclusion, 5-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1-(p-tolyl)pyrrolidine-3-carboxamide is a promising compound that has gained significant attention in the scientific community for its potential applications in medicinal chemistry. Its broad range of biological activities and potential therapeutic applications make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties for better drug delivery.

Synthesis Methods

The synthesis of 5-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1-(p-tolyl)pyrrolidine-3-carboxamide involves the reaction of 5-phenylisoxazole-3-carboxylic acid with p-tolylmethylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting intermediate is then reacted with 3-bromo-1-chloropropane to obtain the final product.

Scientific Research Applications

5-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1-(p-tolyl)pyrrolidine-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for various diseases. It has been found to exhibit anticancer, antifungal, and antibacterial properties. Moreover, it has also been investigated for its potential role in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(4-methylphenyl)-5-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-15-7-9-19(10-8-15)25-14-17(11-21(25)26)22(27)23-13-18-12-20(28-24-18)16-5-3-2-4-6-16/h2-10,12,17H,11,13-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNIUXYAWIAMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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